Lanthanum sulfate octahydrate

Description

Contextualization of Lanthanide Sulfates within Inorganic Chemistry Research

The study of lanthanide sulfates represents a significant area of advancement in solid-state inorganic chemistry. acs.org These compounds are of particular interest due to the unique characteristics of rare-earth elements, which can adopt flexible coordination numbers, commonly ranging from 8 to 12. acs.orgiucr.org This flexibility, combined with longer lanthanide-oxygen bond lengths, creates the potential for forming open-framework structures with high charge densities and novel topologies. acs.org Researchers have successfully synthesized lanthanide sulfates with complex three-dimensional frameworks, including structures with extra-large channels and pores. acs.orgresearchgate.net The ability to create such porous materials is a key driver of research, as these structures are important for applications in ion exchange, adsorption, and catalysis. iucr.org

Furthermore, the investigation into lanthanide sulfates extends to mixed-anion systems, such as the first lanthanide mixed sulfate-sulfite, which demonstrates the versatility of these elements in forming complex coordination polymers. iucr.orgnih.gov The structural diversity is vast, with researchers preparing layered compounds, one-dimensional chains, and three-dimensional networks by linking lanthanide polyhedra and sulfate (B86663) tetrahedra. researchgate.netresearchgate.net These varied architectures underscore the rich structural chemistry of lanthanide sulfates, making them a fertile ground for discovering new materials with unique properties. iucr.orgresearchgate.net

Significance of Hydrated Lanthanum Sulfates in Materials Science and Chemical Research

Hydrated lanthanide sulfates are the most frequently studied group within this class of compounds. mdpi.com Their significance stems from a wide range of current and potential applications. mdpi.com Historically, the thermodynamic properties of these hydrates have been critical in various hydrometallurgical processes for the production and separation of rare-earth elements. mdpi.com

In modern materials science, hydrated lanthanum sulfates are investigated for several advanced applications. One of the most promising areas is in chemical heat storage. jst.go.jpjst.go.jp The reversible hydration and dehydration reactions of lanthanum sulfate are capable of storing and releasing significant thermal energy, making it a candidate for systems designed to utilize waste heat below 250°C. jst.go.jp The rapid and reversible insertion of water molecules into the crystal structure is a key phenomenon driving this research. jst.go.jprsc.org Theoretical studies based on density functional theory (DFT) have explored the diffusion mechanism of water within the lanthanum sulfate crystal, identifying one-dimensional channels that facilitate this rapid hydration/dehydration process. rsc.org

Beyond energy storage, lanthanum sulfate and its hydrates are used as intermediates or active components in catalysis, specialty glass, and phosphors. fishersci.cabeyondchem.comamericanelements.com The ability of lanthanum to bind with phosphates also leads to its use in water treatment applications. americanelements.com The compound serves as an important intermediate for organic synthesis and as a laboratory reagent for further chemical research. beyondchem.com

Overview of Key Research Areas Pertaining to Lanthanum Sulfate Octahydrate

While lanthanum sulfate can form various hydrates, with the nonahydrate (La₂(SO₄)₃·9H₂O) and octahydrate (La₂(SO₄)₃·8H₂O) being the most common, the octahydrate is a well-established phase across the entire lanthanide series. mdpi.comwikipedia.orgresearchgate.net Key research pertaining to this compound and its closely related hydrates focuses on several fundamental and applied areas:

Crystal Structure Determination: A primary focus of research has been the definitive characterization of the crystal structure. Early radiocrystallographic analyses were foundational in understanding the atomic arrangement of the octahydrate. osti.goviaea.org The nonahydrate, from which other hydrated and anhydrous forms can be derived, crystallizes in a hexagonal system. wikipedia.org Understanding these structures is crucial as it dictates the material's physical and chemical properties.

Thermal Decomposition: The behavior of lanthanum sulfate hydrates upon heating is a thoroughly investigated topic. Thermal analysis shows that decomposition occurs in distinct stages. For the nonahydrate, the process involves a stepwise loss of water molecules, forming intermediate hydrates like the tetrahydrate, dihydrate, and monohydrate before becoming anhydrous. mdpi.com Further heating of the anhydrous lanthanum sulfate leads to the formation of lanthanum oxysulfate (La₂O₂SO₄) and finally lanthanum oxide (La₂O₃) at very high temperatures. mdpi.comwikipedia.orgresearchgate.net These studies are essential for synthesizing anhydrous phases and for applications requiring thermal stability. mdpi.comresearchgate.net

Hydration/Dehydration Kinetics: Linked to thermal decomposition, the kinetics of water absorption and desorption are critical, especially for heat storage applications. Research has investigated the hydration reactivity of various lanthanum sulfate forms, measuring reaction rates under different temperatures and water vapor concentrations. jst.go.jpjst.go.jp For instance, studies show that the maximum hydration rate increases with higher water vapor concentration. jst.go.jp

Synthesis and Formation: The nonahydrate is typically prepared by dissolving lanthanum oxide or lanthanum hydroxide (B78521) in sulfuric acid. wikipedia.orgrareearthpowder.com The anhydrous form can then be obtained by carefully heating the hydrate (B1144303). wikipedia.org Research also explores hydrothermal and solvothermal methods, sometimes using organic amines as structure-directing agents, to synthesize novel porous lanthanum sulfate frameworks. researchgate.net

Data Tables

Table 1: Properties of Lanthanum Sulfate Hydrates This table provides an overview of the physical and chemical properties of Lanthanum Sulfate and its common hydrates.

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | La₂(SO₄)₃·8H₂O | Octahydrate form. The nonahydrate (9H₂O) is also common. mdpi.comwikipedia.org |

| Appearance | White crystalline solid | Applies to the common hydrated forms. beyondchem.comwikipedia.org |

| Molar Mass | 710.12 g/mol (Octahydrate) | Based on the formula La₂(SO₄)₃·8H₂O. |

| Density | 2.821 g/cm³ (Nonahydrate) | Value reported for the nonahydrate. wikipedia.orgprochemonline.com |

| Solubility | Slightly soluble in water; insoluble in ethanol. | fishersci.cawikipedia.org |

Table 2: Thermal Decomposition Stages of Lanthanum Sulfate Nonahydrate This table details the stepwise decomposition of La₂(SO₄)₃·9H₂O upon heating, as determined by thermal analysis.

| Temperature Range (°C) | Process | Resulting Compound | Source |

|---|---|---|---|

| 75–160 | Dehydration (loss of 5 H₂O) | La₂(SO₄)₃·4H₂O | mdpi.com |

| 205–240 | Dehydration (loss of 2 H₂O) | La₂(SO₄)₃·H₂O | mdpi.com |

| >240 | Final Dehydration (loss of 1 H₂O) | β-La₂(SO₄)₃ (Anhydrous) | mdpi.com |

| 860–1050 | Sulfate Decomposition | La₂O₂SO₄ (Oxysulfate) | mdpi.com |

| 1300–1440 | Final Decomposition | La₂O₃ (Oxide) | mdpi.com |

Mentioned Compounds

Properties

CAS No. |

57804-25-8 |

|---|---|

Molecular Formula |

H4LaO5S |

Molecular Weight |

255.00 g/mol |

IUPAC Name |

lanthanum;sulfuric acid;hydrate |

InChI |

InChI=1S/La.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

AWFQPVQCCZQDNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |

Canonical SMILES |

O.OS(=O)(=O)O.[La] |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies for Lanthanum Sulfate Octahydrate

Controlled Crystallization Techniques for Lanthanum Sulfate (B86663) Octahydrate

Controlled crystallization is fundamental to producing lanthanum sulfate octahydrate with desired physical properties. The primary methods focus on manipulating solution chemistry and external conditions to govern nucleation and crystal growth.

Precipitation Methods and Process Optimization

Precipitation from aqueous solutions is a common and effective method for synthesizing lanthanum sulfate hydrates. A typical approach involves reacting a soluble lanthanum salt, such as lanthanum chloride, with a sulfate source like sodium sulfate. smolecule.com The resulting lanthanum sulfate precipitate can then be filtered and recrystallized from water to yield the octahydrate form. smolecule.com

Process optimization is crucial for maximizing yield, purity, and controlling crystal size. Key parameters include temperature, reactant concentrations, and the method of reagent addition. Research into the recovery of rare earth elements from solutions has shown that temperature is a critical factor. For instance, in the precipitation of a related sodium lanthanum sulfate double salt, crystallization occurred effectively at 70°C, whereas no product was formed at 25°C from the same solution. aalto.fi

Further optimization involves adjusting the molar ratios of the reactants. Studies on precipitating rare earth double sulfates demonstrate that using higher than stoichiometric amounts of sodium and sulfate ions can significantly improve precipitation efficiency, achieving rates as high as 98–99%. researchgate.netresearchgate.net The method of adding the precipitating agent also influences the final product; adding solid sodium sulfate can result in smaller crystals with a greater tendency to aggregate compared to the addition of a sodium sulfate solution. aalto.fi Another synthesis route involves the reaction of lanthanum oxide with sulfuric acid in an aqueous medium. patsnap.comchemicalbook.com

Interactive Table: Precipitation Parameter Optimization

| Parameter | Condition 1 | Condition 2 | Outcome | Source |

|---|---|---|---|---|

| Temperature | 25°C | 70°C | No crystals yielded at the lower temperature; successful precipitation at the higher temperature. | aalto.fi |

| Reactant Addition | Solid Na₂SO₄ | Na₂SO₄ Solution | Solid addition led to smaller, aggregated crystals. Solution addition yielded purer crystals. | aalto.fi |

| Concentration | Stoichiometric | Excess Na⁺ and SO₄²⁻ | Increased concentrations improved precipitation efficiency to 98-99%. | researchgate.netresearchgate.net |

Hydrothermal Synthesis Routes for Lanthanum Sulfate Systems

Hydrothermal synthesis offers a pathway to produce highly crystalline materials by conducting the reaction in water at elevated temperatures and pressures. For lanthanum sulfate systems, this method typically involves reacting lanthanum oxide or lanthanum carbonate with sulfuric acid under controlled hydrothermal conditions. smolecule.com This technique can yield specific hydrated forms, such as La₂(SO₄)₃·H₂O, by carefully managing the reaction parameters. researchgate.net

Advanced hydrothermal methods have been employed to create novel, structured lanthanum sulfate materials. By introducing an organic amine as a structure-directing agent (SDA), it is possible to synthesize organically templated, one-dimensional lanthanum sulfate chains. researchgate.net This demonstrates the versatility of the hydrothermal route in not only producing simple hydrates but also in constructing more complex, hybrid inorganic-organic frameworks. researchgate.net

Thermal Dehydration as a Preparative Pathway for Anhydrous Lanthanum Sulfates and Polymorphs

Thermal dehydration is a key method for preparing anhydrous lanthanum sulfate and its various polymorphs from their hydrated precursors. This process involves precise temperature control to remove water molecules from the crystal lattice.

Controlled Dehydration from Higher Hydrates (e.g., Nonahydrate)

The most common starting material for thermal dehydration is lanthanum sulfate nonahydrate, La₂(SO₄)₃·9H₂O. wikipedia.org When the nonahydrate is heated, it undergoes a stepwise dehydration process. Upon heating from 30°C to 300°C, the material first transforms into an amorphous intermediate hydrate (B1144303) phase, denoted as La₂(SO₄)₃·nH₂O, before converting to the crystalline anhydrous β-La₂(SO₄)₃ polymorph. arxiv.org This controlled, stepwise removal of water is essential for obtaining the desired anhydrous phase without causing decomposition of the sulfate compound itself. arxiv.org Heating the hydrates to 300°C is a recognized method for producing the anhydrous form. wikipedia.org Further heating to much higher temperatures will lead to decomposition, first to lanthanum oxysulfate (La₂O₂SO₄) at around 775°C and ultimately to lanthanum oxide (La₂O₃) at approximately 1100°C. wikipedia.org

Interactive Table: Thermal Dehydration of La₂(SO₄)₃·9H₂O

| Temperature Range | Process | Resulting Product | Source |

|---|---|---|---|

| 30°C - 160°C | Initial Dehydration | Amorphous La₂(SO₄)₃·nH₂O | arxiv.org |

| ~300°C | Complete Dehydration | Crystalline β-La₂(SO₄)₃ (anhydrous) | wikipedia.orgarxiv.org |

| ~775°C | Decomposition | La₂O₂SO₄ (Lanthanum Oxysulfate) | wikipedia.org |

| ~1100°C | Final Decomposition | La₂O₃ (Lanthanum Oxide) | wikipedia.org |

Novel Synthesis Approaches and Methodological Advancements

Research into the synthesis of lanthanum sulfate compounds continues to explore novel methods that offer enhanced control over particle size, morphology, and composition.

Exploration of Solvothermal and Sol-Gel Techniques

Solvothermal synthesis , a variation of the hydrothermal method, utilizes non-aqueous solvents at elevated temperatures and pressures. This technique has been successfully applied to create new organically templated lanthanum sulfate structures. researchgate.netresearchgate.net For example, using n-butanol as a solvent in the presence of an organic template has led to the formation of unique lanthanum sulfate crystal structures. researchgate.net

Sol-gel techniques represent another advanced approach. This method involves the transition of a colloidal suspension (sol) into a solid, porous network (gel). While extensively used to prepare lanthanum oxide nanoparticles from precursors like lanthanum oxide and nitric acid, the principles can be adapted for sulfate systems. researchgate.net The process allows for excellent mixing of precursors at a molecular level, potentially enabling the synthesis of highly homogeneous and nanostructured lanthanum sulfate materials by carefully selecting the appropriate precursors and gelling agents. researchgate.net

Crystallographic Investigations and Structural Elucidation of Lanthanum Sulfate Hydrates

Determination of Crystal Structure and Unit Cell Parameters

The foundational characteristics of lanthanum sulfate (B86663) hydrates, such as their crystal system and the dimensions of their unit cells, have been primarily determined through X-ray diffraction methods.

Single-crystal X-ray diffraction has provided definitive structural information for various hydrates of lanthanum sulfate. For instance, lanthanum sulfate nonahydrate, La₂(SO₄)₃·9H₂O, is known to crystallize in the hexagonal crystal system with the space group P6₃/m. wikipedia.org This structure features two distinct coordination environments for the lanthanum atoms. wikipedia.org

While the primary focus is on the octahydrate, the nonahydrate's well-defined structure serves as an important reference. The octahydrate, La₂(SO₄)₃·8H₂O, has also been characterized, and its well-defined crystal structure makes it a useful reference material for X-ray diffraction analysis.

Below are the established unit cell parameters for the nonahydrate form.

| Crystallographic Parameter | Value for La₂(SO₄)₃·9H₂O |

| Crystal System | Hexagonal |

| Space Group | P6₃ |

| a | 11.01 Å |

| c | 8.08 Å |

When suitable single crystals are unavailable, Rietveld refinement of powder X-ray diffraction (XRD) data serves as a powerful alternative for structural elucidation. This technique involves fitting a calculated diffraction pattern to the experimental powder data to refine structural parameters. For a new polymorphic modification of anhydrous lanthanum sulfate, β-La₂(SO₄)₃, Rietveld analysis of powder XRD data established that it crystallizes in the monoclinic system with a C2/c space group. mdpi.comresearchgate.net This method is crucial for confirming space groups and refining atomic positions from polycrystalline samples and has been applied to various lanthanide compounds.

Analysis of Polymorphic Modifications and Phase Transitions

Lanthanum sulfate exists in several different crystalline forms, or polymorphs, particularly in its anhydrous state. These different forms can be accessed typically through thermal dehydration of the hydrated compounds.

The thermal dehydration of lanthanum sulfate nonahydrate leads to the formation of intermediate hydrates and eventually anhydrous La₂(SO₄)₃. mdpi.com A recently identified polymorph, designated β-La₂(SO₄)₃, was obtained through the thermal dehydration of the nonahydrate. mdpi.com Structural analysis revealed its monoclinic crystal system (C2/c space group), with the following unit cell parameters: mdpi.com

| Unit Cell Parameter | Value for β-La₂(SO₄)₃ |

| a | 17.6923(9) Å |

| b | 6.9102(4) Å |

| c | 8.3990(5) Å |

| β | 100.321(3)° |

| V | 1010.22(9) ų |

This β-form is distinct from other known anhydrous rare-earth sulfates, highlighting the complex structural chemistry of this class of compounds. mdpi.com

Elucidation of Coordination Environment and Geometrical Configurations within the Crystal Lattice

A central aspect of the crystal structure of lanthanum sulfate hydrates is the coordination geometry around the lanthanum (La³⁺) cation, which dictates the extended solid-state architecture.

In lanthanide compounds, the cation is often surrounded by oxygen atoms from water molecules and sulfate anions, forming a coordination polyhedron. Lanthanide cations are frequently nine-coordinate, adopting a tricapped trigonal prismatic geometry. nih.gov In the case of some organically templated lanthanum sulfate structures, the lanthanum atom is coordinated to nine oxygen atoms, forming [LaO₉] polyhedra. researchgate.net These [LaO₉] polyhedra are then linked by sulfate groups to create infinite inorganic chains, which form the backbone of the crystal structure. researchgate.net This nine-coordination environment is a common and important feature in the structural chemistry of lanthanide sulfates.

Role of Sulfate Anions and Water Molecules in Network Formation

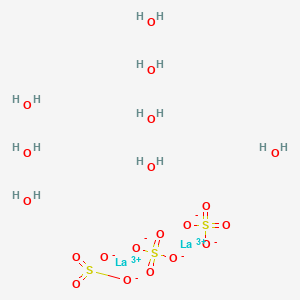

The crystal lattice of lanthanum sulfate octahydrate (La₂(SO₄)₃·8H₂O) is a complex three-dimensional structure defined by the interactions between lanthanum cations, sulfate anions, and water molecules. Single-crystal X-ray diffraction studies have been instrumental in elucidating this arrangement, revealing that the compound crystallizes in the monoclinic space group Pn. researchgate.net The fundamental architecture arises from the coordination of lanthanum ions by both sulfate groups and water molecules, which together create a stable, extended network.

Water molecules play a dual role in the structure. A portion of the water molecules are directly coordinated to the lanthanum cations, satisfying their high coordination number, which is characteristic of lanthanide elements. These coordinated water molecules are integral to the primary coordination sphere of the La³⁺ ions. The remaining water molecules exist as lattice water, occupying specific sites within the crystal structure. These lattice water molecules are not directly bonded to the metal center but are held in place through extensive hydrogen bonding, further stabilizing the network. The dehydration process of rare-earth sulfate hydrates is closely linked to the specific arrangement of these water molecules within the crystal lattice. researchgate.net

The precise arrangement and connectivity within this compound were determined through detailed crystallographic analysis.

Interactive Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | La₂(SO₄)₃·8H₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | Pn | researchgate.net |

| a (Å) | 6.881(2) | researchgate.net |

| b (Å) | 17.376(4) | researchgate.net |

| c (Å) | 6.923(2) | researchgate.net |

| β (°) | 92.34(2) | researchgate.net |

| Z (Formula units per cell) | 2 | researchgate.net |

Investigations of Hydrogen Bonding Networks and Water Channels within Hydrate (B1144303) Structures

The stability and intricacy of the this compound structure are heavily dependent on a comprehensive, three-dimensional network of hydrogen bonds. researchgate.net This network is formed by the interactions between the hydrogen atoms of the water molecules (acting as donors) and the oxygen atoms of the sulfate anions (acting as acceptors). Such hydrogen bonding is a common and critical feature in hydrated salt structures, dictating the orientation of molecules and contributing significantly to the lattice energy. nih.gov

In the La₂(SO₄)₃·8H₂O lattice, both the water molecules directly coordinated to the lanthanum ions and the uncoordinated lattice water molecules participate in this extensive bonding. The hydrogen bonds systematically link the different components of the structure—the lanthanum-aqua cations and the sulfate anions—into a cohesive framework. The importance of this hydrogen bonding network is demonstrated by the significant isotope effect observed in spectroscopic studies, which underscores its role in the compound's transition mechanisms. researchgate.net

The arrangement of these hydrogen bonds effectively creates interconnected pathways and voids within the crystal structure. While not always described as formal "channels," these networks can be envisioned as regions through which proton transfer or molecular reorientation might occur. In some complex sulfate-containing materials, sulfate ions are known to interact with both coordinated and lattice water molecules to form extended unidirectional hydrogen bonds, which can facilitate proton conductivity. nih.gov The arrangement of protons within this hydrogen-bonded network is directly related to the process of dehydration, suggesting that these pathways are critical to the material's thermal behavior. researchgate.net

Interactive Table 2: Representative Hydrogen Bond Interactions in Lanthanum Sulfate Hydrates

| Donor Group (D-H) | Acceptor Atom (A) | Interaction Type (D-H···A) | Structural Role |

|---|---|---|---|

| Coordinated H₂O | Sulfate Oxygen (O-S) | O-H···O | Linking La-aqua complexes to the sulfate framework. |

| Lattice H₂O | Sulfate Oxygen (O-S) | O-H···O | Stabilizing the lattice and linking sulfate anions. |

| Coordinated H₂O | Lattice H₂O | O-H···O | Connecting primary coordination sphere to lattice water. |

| Lattice H₂O | Coordinated H₂O | O-H···O | Cross-linking different parts of the network. |

Advanced Spectroscopic Characterization of Lanthanum Sulfate Systems

Nuclear Magnetic Resonance (NMR) Studies for Local Structural Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structural and chemical environments of specific nuclei. For lanthanum sulfate (B86663) systems, NMR studies can provide unique insights that are complementary to vibrational and electronic spectroscopies, particularly concerning the immediate coordination sphere of the lanthanum ions and the status of the water molecules.

The primary nucleus of interest for directly studying the lanthanum environment is ¹³⁹La . Lanthanum has two naturally occurring NMR-active isotopes, ¹³⁸La and ¹³⁹La, but ¹³⁹La is overwhelmingly the nucleus of choice due to its high natural abundance (99.91%) and greater sensitivity.

However, ¹³⁹La NMR spectroscopy presents significant challenges. The ¹³⁹La nucleus has a nuclear spin of I = 7/2 and possesses a substantial electric quadrupole moment. This property makes the NMR signal extremely sensitive to the local electric field gradient (EFG) at the nucleus. The interaction between the nuclear quadrupole moment and the EFG results in significant line broadening. The width of the ¹³⁹La NMR signal is, therefore, highly dependent on the symmetry of the local environment:

High-Symmetry Environments: In environments with high symmetry (e.g., cubic), the EFG is small, leading to relatively narrower and more easily observable signals.

Low-Symmetry Environments: In low-symmetry environments, which are common for La³⁺ in complex crystal structures like hydrates, the EFG is large, resulting in very broad signals that can be challenging to detect with standard high-resolution NMR spectrometers.

While specific NMR studies on lanthanum sulfate octahydrate are not extensively reported, the principles of ¹³⁹La NMR applied to other solid-state lanthanum compounds demonstrate its potential. Solid-state ¹³⁹La NMR studies on materials like lanthanum halides and lanthanum-containing metallocenes have shown that NMR parameters, such as the chemical shift and the quadrupolar coupling constant (C_Q), are remarkably sensitive to subtle changes in the local structure and bonding around the lanthanum atom. For this compound, which contains crystallographically distinct lanthanum sites, one would expect to observe different ¹³⁹La NMR signatures corresponding to each unique local environment. The presence of coordinated water molecules and sulfate ions directly influences the EFG and would be reflected in the NMR parameters.

In addition to ¹³⁹La NMR, ¹H NMR could be employed to study the water molecules within the hydrate (B1144303) structure. The protons in the water molecules would give rise to NMR signals whose chemical shifts and relaxation properties would depend on their local environment, such as whether they are directly coordinated to the lanthanum ion or are present as lattice water, and the extent of their involvement in hydrogen bonding.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into the oxidation states and local chemical environments of lanthanum, sulfur, and oxygen.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each electron is characteristic of the element and its chemical state.

Lanthanum (La 3d) Spectrum

The La 3d core level spectrum is a primary region of interest for determining the chemical state of lanthanum. The spectrum is characterized by spin-orbit splitting into two main peaks, La 3d₅/₂ and La 3d₃/₂, separated by approximately 16.8 eV. Each of these main peaks is accompanied by a "shake-up" satellite peak at a higher binding energy, which arises from the transfer of a valence electron to a higher-energy unoccupied orbital during the photoemission process. The intensity and energy separation of these satellite peaks are highly sensitive to the chemical environment of the La³⁺ ion.

In this compound, the La³⁺ ion is coordinated to sulfate ions and water molecules. This specific coordination environment influences the electronic structure and, consequently, the XPS spectrum. The binding energy for the main La 3d₅/₂ peak in lanthanum compounds typically falls in the range of 834-836 eV. thermofisher.comresearchgate.net The presence of strong satellite features is a clear indicator of the La³⁺ oxidation state.

Table 1: Typical Binding Energies for La 3d in Lanthanum Compounds

| Spectral Region | Chemical State | Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| La 3d₅/₂ | La³⁺ | 834.5 | La₂O₃ thermofisher.com |

| La 3d₅/₂ | La³⁺ | 834.7 | La(OH)₃ thermofisher.com |

| La 3d₅/₂ | La³⁺ | 835.0 | La₂(CO₃)₃ thermofisher.com |

| La 3d₃/₂ | La³⁺ | ~851.3 | La₂O₃ |

Sulfur (S 2p) Spectrum

The S 2p core level spectrum is used to identify the chemical state of sulfur. For sulfate (SO₄²⁻) species, the S 2p spectrum exhibits a single peak corresponding to the +6 oxidation state of sulfur. This peak is also subject to spin-orbit splitting into S 2p₃/₂ and S 2p₁/₂, but these components are often not fully resolved and appear as a single, slightly broadened peak. The binding energy for the S 2p₃/₂ peak in sulfate compounds is typically observed in the range of 168-169 eV. ukm.my This characteristic binding energy allows for the unambiguous identification of the sulfate group in the compound.

Table 2: Typical Binding Energy for S 2p in Sulfate Compounds

| Spectral Region | Chemical State | Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| S 2p₃/₂ | SO₄²⁻ | 168.8 | Chondroitin sulfate ukm.my |

| S 2p₃/₂ | SO₄²⁻ | 168.4 | Polystyrene sulfonate ukm.my |

Oxygen (O 1s) Spectrum

The O 1s core level spectrum in this compound is more complex as it contains contributions from at least two different oxygen environments: the sulfate group (SO₄²⁻) and the water of hydration (H₂O). The oxygen atoms in the sulfate group are chemically distinct from those in the water molecules, leading to different O 1s binding energies.

Typically, the O 1s peak for oxygen in a sulfate group appears at a higher binding energy compared to metal oxides. The O 1s signal from the water molecules of hydration is also expected in a similar region. Deconvolution of the O 1s spectrum is often necessary to distinguish between these different oxygen species. The O 1s binding energy for sulfate is generally found around 531-533 eV. The presence of surface-adsorbed water or hydroxyl groups can also contribute to the O 1s spectrum in this region. lmaleidykla.lt For comparison, the O 1s peak for lanthanum oxide (La₂O₃) appears at a significantly lower binding energy, around 528.6 eV. thermofisher.comlmaleidykla.lt

Table 3: Typical Binding Energies for O 1s in Different Chemical Environments

| Spectral Region | Chemical Environment | Binding Energy (eV) | Reference |

|---|---|---|---|

| O 1s | Sulfate (SO₄²⁻) / Hydroxyl (OH⁻) | ~531-533 | General observation lmaleidykla.lt |

| O 1s | Lanthanum Oxide (La₂O₃) | ~528.6 | thermofisher.com |

| O 1s | Hydroxyl groups | 531.1 - 531.6 | lmaleidykla.lt |

By analyzing the binding energies and peak shapes of the La 3d, S 2p, and O 1s core levels, XPS provides a comprehensive elemental and chemical state characterization of this compound, confirming the +3 oxidation state of lanthanum, the +6 oxidation state of sulfur in the sulfate group, and distinguishing the different oxygen environments within the compound.

Thermodynamic and Kinetic Analysis of Thermal Transformations of Lanthanum Sulfates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal stability and phase transitions of materials. When applied to lanthanum sulfate (B86663) hydrates, these methods reveal a series of distinct mass loss events corresponding to dehydration, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration: The sequential removal of water molecules of hydration.

Oxysulfate Formation: The decomposition of the anhydrous lanthanum sulfate to form a stable intermediate, lanthanum oxysulfate (La₂O₂SO₄).

Oxide Formation: The final decomposition of the oxysulfate to lanthanum oxide (La₂O₃).

A comprehensive study using DTA/TG on lanthanum sulfate nonahydrate (La₂(SO₄)₃·9H₂O) identified six distinct thermal events, detailing the multi-stage nature of its transformation upon heating. researchgate.net

The dehydration of lanthanum sulfate nonahydrate is not a single event but occurs in multiple, well-defined stages. DTA/TG analysis has identified four discrete steps in the removal of its nine water molecules. Each step corresponds to a specific temperature range and the loss of a set number of water molecules. researchgate.net

The process begins at relatively low temperatures and concludes with the formation of the anhydrous β-La₂(SO₄)₃ phase. The established dehydration pathway for La₂(SO₄)₃·9H₂O is as follows:

Stage 1 (Signal A): Loss of 5 H₂O molecules in the temperature range of 100–160°C.

Stage 2 (Signal B): Loss of 2 H₂O molecules in the temperature range of 160–210°C.

Stage 3 (Signal C): Loss of 1 H₂O molecule in the temperature range of 210–280°C.

Stage 4 (Signal D): Loss of the final H₂O molecule, resulting in anhydrous β-La₂(SO₄)₃, in the temperature range of 340–440°C. researchgate.net

The data below summarizes these multi-stage dehydration events.

| Stage (Signal) | Temperature Range (°C) | Process | Water Molecules Lost |

|---|---|---|---|

| A | 100–160 | La₂(SO₄)₃·9H₂O → La₂(SO₄)₃·4H₂O + 5H₂O | 5 |

| B | 160–210 | La₂(SO₄)₃·4H₂O → La₂(SO₄)₃·2H₂O + 2H₂O | 2 |

| C | 210–280 | La₂(SO₄)₃·2H₂O → La₂(SO₄)₃·H₂O + H₂O | 1 |

| D | 340–440 | La₂(SO₄)₃·H₂O → β-La₂(SO₄)₃ + H₂O | 1 |

Following complete dehydration, the resulting anhydrous β-La₂(SO₄)₃ exhibits significant thermal stability. scispace.com Decomposition into lanthanum oxysulfate (La₂O₂SO₄) begins at temperatures exceeding 800°C. This oxysulfate intermediate is itself highly stable, requiring much higher temperatures for its final transformation into lanthanum oxide (La₂O₃). researchgate.netmdpi.com

The decomposition mechanism proceeds through two key steps:

Stage 1 (Signal E): The decomposition of anhydrous lanthanum sulfate to lanthanum oxysulfate occurs in the temperature range of 860–1050°C. scispace.com The reaction is: La₂(SO₄)₃ → La₂O₂SO₄ + 2SO₃ (or 2SO₂ + O₂)

Stage 2 (Signal F): The final decomposition of lanthanum oxysulfate to lanthanum oxide takes place at very high temperatures, ranging from 1300–1440°C. scispace.commdpi.com The reaction is: La₂O₂SO₄ → La₂O₃ + SO₃ (or SO₂ + ½O₂)

| Stage (Signal) | Temperature Range (°C) | Process | Product |

|---|---|---|---|

| E | 860–1050 | β-La₂(SO₄)₃ → La₂O₂SO₄ + 2SO₃ | Lanthanum Oxysulfate |

| F | 1300–1440 | La₂O₂SO₄ → La₂O₃ + SO₃ | Lanthanum Oxide |

Determination of Enthalpies and Entropies of Thermal Processes

The table below presents the experimentally determined enthalpy changes for the six thermal events identified during the heating of La₂(SO₄)₃·9H₂O. researchgate.net

| Stage (Signal) | Process | Enthalpy Change (ΔH) (kJ/mol) |

|---|---|---|

| A | Dehydration (5 H₂O) | 314 |

| B | Dehydration (2 H₂O) | 128 |

| C | Dehydration (1 H₂O) | 69 |

| D | Dehydration (1 H₂O) | 109 |

| E | Sulfate Decomposition | 610 |

| F | Oxysulfate Decomposition | 721 |

Kinetic Parameters of Dehydration and Decomposition Reactions

The study of reaction kinetics provides information on the rate of thermal transformations and the energy barriers involved. Key kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA/DTA data collected at multiple heating rates. These parameters are essential for understanding reaction mechanisms and optimizing process conditions. For the thermal decomposition of lanthanum sulfate nonahydrate, these parameters have been evaluated using well-established non-isothermal kinetic models. researchgate.netmdpi.com

Kinetic analysis of solid-state reactions can be performed under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. Non-isothermal methods are often preferred for their efficiency, as a single experiment with a controlled heating rate can provide the necessary data.

Several model-free (isoconversional) methods are commonly used for non-isothermal analysis, including the Flynn-Wall-Ozawa (FWO) and Kissinger methods. These approaches allow for the determination of activation energy without assuming a specific reaction model. A study on La₂(SO₄)₃·9H₂O utilized both the Kissinger and Ozawa-Doyle equations to determine the kinetic parameters for all six stages of its thermal transformation. researchgate.netmdpi.com The results from both models showed good agreement, providing reliable data on the activation energies for each dehydration and decomposition step. The increased activation energies for the decomposition of β-La₂(SO₄)₃ and La₂O₂SO₄ confirm their high thermal inertness. mdpi.com

The following table summarizes the kinetic parameters determined for the thermal transformations of lanthanum sulfate nonahydrate.

| Stage (Signal) | Process | Kissinger Equation | Ozawa-Doyle Equation | |

|---|---|---|---|---|

| Ea (kJ/mol) | A (s⁻¹) | Ea (kJ/mol) | ||

| A | Dehydration (5 H₂O) | 85 | 1.1 x 10⁹ | 89 |

| B | Dehydration (2 H₂O) | 110 | 2.5 x 10¹¹ | 114 |

| C | Dehydration (1 H₂O) | 121 | 1.1 x 10¹¹ | 125 |

| D | Dehydration (1 H₂O) | 137 | 2.9 x 10⁹ | 141 |

| E | Sulfate Decomposition | 498 | 1.7 x 10¹⁹ | 500 |

| F | Oxysulfate Decomposition | 699 | 1.5 x 10¹⁹ | 701 |

Solution Chemistry and Complexation Behavior of Lanthanum Sulfates

Investigations into Aqueous Solution Phase Behavior and Solubility Equilibria

The dissolution of lanthanum sulfate (B86663) in water is an equilibrium process that is significantly influenced by external factors. Lanthanum sulfate is generally considered to be moderately to slightly soluble in water.

Acid Concentration: The presence of sulfuric acid in the aqueous solution has a significant and complex effect on the solubility of lanthanum sulfate. Initially, as the concentration of sulfuric acid increases, the solubility of lanthanum sulfate also increases. This can be attributed to the formation of soluble lanthanum sulfate complexes. However, as the sulfuric acid concentration continues to rise, the solubility of lanthanum sulfate reaches a maximum and then begins to decrease. This is due to the common ion effect, where the excess sulfate ions from the concentrated acid suppress the dissolution of the lanthanum sulfate salt. Eventually, in highly concentrated sulfuric acid, rare earth sulfates become insoluble murdoch.edu.au. This behavior is critical in hydrometallurgical processes for the extraction and separation of rare earth elements.

The following table summarizes the general influence of these factors on the solubility of lanthanum sulfate.

| Factor | Influence on Solubility | Underlying Reason(s) |

| Temperature | Decreases with increasing temperature | Exothermic heat of solution for the hydrated salt |

| Acid (H₂SO₄) Concentration | Increases to a maximum, then decreases | Formation of soluble sulfato-complexes at low acid concentrations, followed by the common ion effect at high concentrations |

Speciation Studies in Relevant Chemical Systems

The speciation of lanthanum in sulfate-containing aqueous solutions, that is, the distribution of lanthanum among different chemical species, is highly dependent on factors such as pH and the presence of other ligands. Geochemical modeling studies have shown that in acidic to near-neutral pH ranges, which are relevant to many natural and industrial systems, lanthanum sulfate species can be significant.

Theoretical and Computational Chemistry Approaches to Lanthanum Sulfate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study lanthanide-containing compounds, providing valuable information on their electronic properties and chemical bonding.

DFT calculations are instrumental in determining the electronic band structure and band gap of materials. For lanthanum sulfate (B86663), particularly its anhydrous form (β-La₂(SO₄)₃), theoretical calculations indicate a fundamental absorption edge higher than 6.4 eV mdpi.com. This wide band gap suggests that lanthanum sulfate is an electrical insulator. An analysis of electron localization in the anhydrous form confirms the ionic nature of the La-O bonds and the polar covalent character of the S-O bonds within the sulfate groups mdpi.com.

While specific DFT studies on the band gap of lanthanum sulfate octahydrate are not prevalent in the provided research, studies on analogous lanthanide compounds, such as lanthanide oxides, show that DFT+U methods can yield optical transition gaps between Ln-5d and O-2p orbitals in the range of 5.3–5.5 eV arxiv.org. For lanthanum sulfides, another class of lanthanum compounds, DFT calculations have been used to predict metallic or semiconducting properties depending on the stoichiometry unomaha.edu. These studies on related materials highlight the capability of DFT to elucidate the electronic properties of lanthanum-based materials.

Table 1: Calculated Electronic Properties of Anhydrous Lanthanum Sulfate and Related Compounds

| Compound | Computational Method | Calculated Property | Value |

|---|---|---|---|

| β-La₂(SO₄)₃ | DFT (LDA) | Fundamental Absorption Edge | > 6.4 eV mdpi.com |

Note: This table presents data for the anhydrous form of lanthanum sulfate and related lanthanide compounds as a proxy for the electronic properties of the hydrated form.

DFT calculations have been employed to investigate the coordination and bonding in hydrated lanthanum sulfate clusters in aqueous solutions nih.gov. These studies examine the structures and properties of clusters with the general formula [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾ nih.gov. The results indicate that in aqueous solutions, lanthanum sulfate exists as contact ion pairs (CIP) nih.gov.

In these hydrated clusters, the coordination environment of the lanthanum ion is complex, involving both water molecules and sulfate ions. For instance, in [La(SO₄)(H₂O)ₙ]⁺, the first water shell is saturated at n=7 nih.gov. DFT calculations show that the La-O bond distances to water molecules (R(La-O)H₂O) expand in a solvent model compared to the gas phase, while the La-O bond distances to the sulfate group (R(La-O)SO₄) contract nih.gov. This suggests a strengthening of the ion pairing in solution. The calculations also reveal a preference for lanthanum to coordinate with the oxygen atoms of the sulfate group over the oxygen atoms of water molecules nih.gov.

While these studies focus on aqueous clusters, the crystal structure of a related organically templated lanthanum sulfate, [C₄N₃H₁₆][La(SO₄)₃]·H₂O, shows a nine-coordinate La³⁺ ion, forming a LaO₉ polyhedron linked by sulfate groups researchgate.net. This highlights the flexible coordination environment of the lanthanum ion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Diffusion

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD is particularly useful for investigating the dynamic properties of materials, such as diffusion and the behavior of ions in solution.

In general, water diffusion in hydrated crystals is a complex process that can be influenced by the crystal lattice, the presence of defects, and the strength of the hydrogen bonding network. MD simulations can, in principle, elucidate these mechanisms by tracking the trajectories of individual water molecules over time.

MD simulations, often in conjunction with DFT, have been extensively used to study the ion association and hydration of lanthanum sulfate in aqueous solutions nih.gov. These simulations provide a dynamic picture of the interactions between the La³⁺ ions, SO₄²⁻ ions, and surrounding water molecules.

The results from MD simulations are consistent with DFT calculations, showing that lanthanum has a higher tendency to coordinate with the oxygen atoms of the sulfate ions than with water molecules nih.gov. The coordination number of water around the La³⁺ ion in a lanthanum sulfate solution has been calculated to be approximately 6.075 nih.gov.

Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations of the hydrated La³⁺ ion (without the sulfate counter-ion) show a well-defined hydration structure with two distinct hydration shells nih.gov. The first shell has a La-O distance of 2.61 Å and the second shell has a maximum at 4.70 Å nih.gov. These simulations yield an average first shell coordination number of 9.5, indicating the presence of both nine- and ten-fold coordinated species in solution nih.gov.

Table 2: Structural Parameters of Hydrated La³⁺ Ion from MD Simulations

| Parameter | Value | Source |

|---|---|---|

| First Hydration Shell La-O Distance | 2.61 Å | nih.gov |

| Second Hydration Shell La-O Distance | 4.70 Å | nih.gov |

| Average First Shell Coordination Number | 9.5 | nih.gov |

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of materials, offering insights that complement and help interpret experimental data. For lanthanum sulfate systems, theoretical approaches, particularly those based on Density Functional Theory (DFT), are employed to calculate vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. These calculations can elucidate the relationship between a compound's structure and its spectral features.

While detailed computational studies focusing specifically on the vibrational spectrum of this compound are not prominent in the surveyed literature, research on closely related compounds, such as the anhydrous polymorph β-La₂(SO₄)₃, demonstrates the methodology and its predictive power. mdpi.com

Detailed Research Findings

A notable study on a polymorphic modification of anhydrous lanthanum sulfate (β-La₂(SO₄)₃) utilized Density Functional Perturbation Theory (DFPT) to simulate its vibrational spectra. mdpi.com This first-principles approach calculates the phonon spectra at the center of the Brillouin zone, which correspond to the vibrational modes that can be observed with IR and Raman spectroscopy. mdpi.com

The results of these simulations show a strong correlation with experimental measurements, confirming the accuracy of the computational model and the determined crystal structure. mdpi.com The predicted vibrational modes are categorized into distinct frequency regions corresponding to different types of atomic motion within the crystal lattice. mdpi.com

The primary categories of vibrational modes for this lanthanum sulfate system are:

Sulfate Ion Stretching Vibrations: These occur at the highest wavenumbers, typically above 950 cm⁻¹, and correspond to the symmetric and antisymmetric stretching of the S–O bonds within the sulfate (SO₄²⁻) tetrahedral ions. mdpi.com

Sulfate Ion Bending Vibrations: Found in the intermediate frequency range, from approximately 375 to 700 cm⁻¹, these modes are associated with the bending and deformation of the O–S–O angles in the sulfate tetrahedra. mdpi.com

Lattice Modes: These vibrations, which involve the collective motion of the La³⁺ cations and sulfate anions against each other, are located in the low-frequency region, generally below 300 cm⁻¹. mdpi.com

The agreement between the computationally predicted spectra and the experimental data for β-La₂(SO₄)₃ validates the ability of these theoretical methods to accurately model the vibrational properties of lanthanum sulfate compounds. mdpi.com This approach provides a framework that could be extended to predict and analyze the more complex vibrational spectra of hydrated forms like this compound, which would also include modes related to the water molecules (e.g., stretching, bending, and librational modes).

Predicted Vibrational Modes for β-La₂(SO₄)₃

Below is an interactive table summarizing the computationally predicted frequency ranges for the different types of vibrational modes in anhydrous β-La₂(SO₄)₃.

| Vibrational Mode Type | Predicted Wavenumber Range (cm⁻¹) | Description |

| SO₄²⁻ Stretching | > 950 | Corresponds to the stretching of S-O bonds within the sulfate tetrahedra. |

| SO₄²⁻ Bending | 375 - 700 | Involves the bending and deformation of the O-S-O angles. |

| Lattice Modes | < 300 | Relates to the collective motion of La³⁺ and SO₄²⁻ ions in the crystal lattice. |

Applications of Lanthanum Sulfates in Materials Science and Chemical Processes

Precursor Role in the Synthesis of Advanced Lanthanide Materials

Lanthanum sulfate (B86663) is a crucial starting material for producing a variety of advanced materials where high purity and specific stoichiometries are required. Its controlled thermal decomposition yields lanthanum oxides and oxysulfates, which are foundational for many applications. researchgate.net

Lanthanum sulfate octahydrate is recognized as a precursor for advanced ceramic materials. nanochemazone.com High-purity lanthanum compounds are essential in the manufacturing of specialty optical glasses and ceramics. smolecule.combeyondchem.com The thermal decomposition of lanthanum sulfate is a method to produce lanthanum oxides (lanthana), a key component in advanced ceramics. researchgate.net These ceramics have applications in electronics, optics, and advanced coatings. stanfordmaterials.com For example, lanthanum oxide improves the thermal and mechanical properties of ceramic materials, making them suitable for high-performance applications in aerospace and medical devices. Lanthanum-based perovskites, such as Lanthanum Aluminate (LaAlO₃), are another class of advanced ceramics that can be synthesized from precursors like lanthanum sulfate. These materials exhibit excellent thermal stability and are used as substrates for thin films and as dielectric resonators. mdpi.com

Lanthanum compounds derived from lanthanum sulfate are vital in catalysis. heegermaterials.com Lanthanum itself is used in cracking catalysts for the petroleum industry, enhancing the efficiency of converting heavy crude oil into more valuable products like gasoline. stanfordmaterials.comamericanelements.comchemicalbook.com Specifically, lanthanum oxide is a key component in fluid catalytic cracking (FCC) catalysts, where it increases the catalyst's activity and stability. stanfordmaterials.comstanfordmaterials.com

Lanthanum sulfate can be converted to lanthanum oxide (La₂O₃), which serves as a catalyst or a support for other catalysts. alfachemic.com For instance, lanthanum oxide has been used to catalyze the oxidative coupling of methane (B114726). alfachemic.com Furthermore, modifying materials like titanium dioxide (TiO₂) with lanthanum can enhance their photocatalytic activity, which is useful for degrading organic pollutants in wastewater. alfachemic.com Lanthanum-based materials are also investigated for use in automotive catalytic converters to reduce harmful emissions. stanfordmaterials.com

Potential for Thermal Energy Storage Systems

Lanthanum sulfate has emerged as a promising material for thermochemical heat storage (TCHS), a technology valued for its high energy density and potential for long-term storage. arxiv.org The underlying principle is the reversible hydration and dehydration of lanthanum sulfate, which can store and release thermal energy at temperatures below 250 °C. arxiv.orgarxiv.org

The reversible reaction is as follows: β-La₂(SO₄)₃ (s) + nH₂O (g) ⇄ La₂(SO₄)₃·nH₂O (s)

Recent research has focused on enhancing the heat transport properties of lanthanum sulfate to improve the efficiency of TCHS systems. One novel approach involves controlling the microstructure of the material. By growing large, oriented crystals of lanthanum sulfate nonahydrate (La₂(SO₄)₃·9H₂O) and then carefully dehydrating them, researchers have created materials with aligned, rod-like domains. arxiv.orgarxiv.org This structural orientation provides an efficient pathway for heat transport, significantly improving thermal diffusivity without the need for conductive additives like carbon or metals, which can cause instability. arxiv.orgarxiv.org

| Specimen Orientation | Thermal Diffusivity (mm²/s) |

|---|---|

| Longitudinal Plate | ~0.24 |

| Transverse Plate | ~0.15 |

Studies on composites of β-lanthanum sulfate with thermally expanded graphite have also shown significant heat power density. During hydration, temperatures within pelletized samples can increase dramatically, reaching up to 195°C, demonstrating the material's potential for rapid heat release. jst.go.jp

Role in Rare Earth Separation and Extraction Processes

The separation of individual rare earth elements (REEs) from mineral concentrates is a complex and challenging process due to their chemical similarity. mit.edu Fractional crystallization or precipitation of salts like sulfates is one of the methods used to achieve this separation. The differing solubilities of lanthanide sulfates in water and acidic solutions allow for their selective precipitation.

In hydrometallurgical circuits for REE recovery, sulfate-based systems are common. semanticscholar.org For example, bastnäsite ore is often roasted with sulfuric acid as an initial step. semanticscholar.org The subsequent leaching and processing steps can exploit the solubility differences between lanthanum sulfate and the sulfates of other rare earths, such as neodymium. semanticscholar.org While solvent extraction is the dominant industrial method, the chemistry of sulfate precipitation remains relevant. mit.edu Additionally, research into the adsorption of lanthanum from wastewater generated during REE processing has shown that the presence of sulfate ions can influence the adsorption efficiency onto materials like bentonite (B74815). mdpi.com

Applications in Environmental Chemical Processes (e.g., Phosphate (B84403) Binding Mechanisms in Water Treatment Systems)

Lanthanum compounds, including lanthanum sulfate, are highly effective in removing phosphate from water, a critical process for preventing eutrophication—the excessive growth of algae in water bodies caused by high nutrient levels. stanfordmaterials.commdpi.com The core of this application is the strong affinity between lanthanum (La³⁺) ions and phosphate (PO₄³⁻) ions.

The binding mechanism involves a precipitation reaction that forms highly insoluble lanthanum phosphate (LaPO₄). stanfordmaterials.commdpi.com

La³⁺ (aq) + PO₄³⁻ (aq) → LaPO₄ (s)

Lanthanum sulfate's partial solubility is advantageous for this application. google.com When added to water, it slowly dissolves, releasing lanthanum ions that can react with dissolved phosphates. This controlled reaction rate is optimal for forming a solid precipitate that can be easily removed by filtration systems. google.com Lanthanum-based adsorbents and precipitants show high selectivity for phosphate ions over other common anions in water. mdpi.com Studies have demonstrated that lanthanum salts are effective at reducing phosphate concentrations to very low levels (less than 0.1 mg/L) over a broad pH range of 4.5 to 8.5, which is wider than for conventional treatments using aluminum salts. epa.gov This makes it particularly suitable for treating domestic wastewater without requiring pH adjustment. epa.gov

Emerging Research Frontiers and Future Directions in Lanthanum Sulfate Studies

Exploration of Nanoscale Lanthanum Sulfate (B86663) Systems and Their Properties

The transition from bulk materials to nanoscale systems represents a significant leap in the study of lanthanum sulfate. At the nanoscale, materials often exhibit unique size-dependent properties due to their high surface-area-to-volume ratio and quantum effects. While research into lanthanum-based nanoparticles is expanding, the specific exploration of lanthanum sulfate nanoparticles is an emerging niche with considerable potential nih.govazonano.com.

Research into various lanthanum-based nanomaterials, such as oxides and complexes, has demonstrated that properties like catalytic activity, luminescence, and magnetic behavior are highly dependent on particle size and morphology researchgate.netnih.gov. By analogy, nanoscale lanthanum sulfate is expected to exhibit enhanced reactivity and distinct optical properties compared to its bulk counterpart. Commercial suppliers note that nano-sized lanthanum sulfate powders can be produced and customized in various particle sizes, suggesting a market for these advanced materials in applications like catalysis, phosphors, and potentially as additives in polymers azonano.comnanochemazone.com.

The synthesis of lanthanum-based nanoparticles often employs methods such as co-precipitation, hydrothermal synthesis, sol-gel, and sonochemical routes researchgate.netnanoient.org. These techniques offer pathways to control particle size and distribution. For instance, a nano-sized Lanthanum(III) complex has been synthesized using a sonochemical method, resulting in a stable structure with a large surface area nih.gov. Such supramolecular compounds can serve as precursors for producing other nanoscale materials nanoient.org. The properties of these nanomaterials are heavily influenced by the synthesis route and conditions, such as temperature, pH, and the presence of surfactants or capping agents researchgate.netresearchgate.net.

Future research in this area will likely focus on the direct synthesis of lanthanum sulfate nanoparticles with controlled sizes and shapes and a thorough characterization of their unique properties. Key areas of investigation will include their catalytic efficiency in organic synthesis, their potential in biomedical applications for imaging and sensing, and their optical characteristics for use in advanced phosphors and coatings nih.govazonano.com.

Table 1: Comparison of Synthesis Methods for Lanthanum-Based Nanoparticles

| Synthesis Method | Description | Potential for Lanthanum Sulfate | Key Control Parameters |

|---|---|---|---|

| Co-precipitation | A dissolved lanthanum salt is precipitated by adding a precipitating agent (e.g., a sulfate source) under controlled conditions. | High | pH, Temperature, Reagent concentration, Stirring rate |

| Hydrothermal | Crystallization of substances from high-temperature aqueous solutions at high vapor pressures. | High | Temperature, Pressure, Reaction time, Precursors, pH |

| Sol-Gel | Involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel). | Moderate | Precursor type, Solvent, Temperature, Catalyst |

| Sonochemical | Utilizes the acoustic cavitation from ultrasound to induce chemical reactions and form nanomaterials. | Moderate | Ultrasonic frequency and power, Temperature, Solvent |

Development of Novel Synthetic Pathways for Tailored Morphologies

Controlling the crystal morphology (shape and size) of lanthanum sulfate is crucial for tailoring its physical and chemical properties for specific applications. Researchers are moving beyond simple precipitation methods to develop sophisticated synthetic pathways that allow for precise control over the final product's architecture, from one-dimensional chains to complex three-dimensional frameworks.

One of the most promising approaches is the use of hydrothermal synthesis with organic molecules acting as structure-directing agents (SDAs) or templates. For example, the hydrothermal reaction of lanthanum salts in the presence of diethylenetriamine (DETA) has been used to create a one-dimensional lanthanum sulfate chain structure, [C₄N₃H₁₆][La(SO₄)₃]·H₂O researchgate.net. In this structure, the protonated organic amine molecules are situated between the inorganic chains, influencing their assembly through hydrogen bonding interactions researchgate.net. The choice of solvent and SDA has been shown to play a critical role in determining the final structure, highlighting the tunability of this method researchgate.net.

Controlled precipitation is another key strategy. By carefully managing parameters such as temperature, pH, and the molar ratio of reactants, the precipitation of specific lanthanum sulfate phases and morphologies can be achieved. For instance, in the recovery of rare earth elements, adjusting the temperature and the molar ratio of sodium sulfate to lanthanum can selectively precipitate sodium lanthanum double sulfates acs.org. This approach is fundamental in hydrometallurgical processes for separating and purifying rare earth elements researchgate.net.

Homogeneous precipitation, where the precipitating agent is generated slowly and uniformly throughout the solution, offers a method for growing larger, more well-defined crystals. This technique has been successfully applied to lanthanide oxalates, where the thermal decomposition of oxamic acid slowly releases oxalate (B1200264) ions, leading to the formation of high-quality microcrystals with morphologies dependent on the specific lanthanide acs.orgiaea.org. A similar strategy could be adapted for lanthanum sulfate to produce tailored crystal morphologies.

Future work will likely explore a wider range of structure-directing agents, including polymers and surfactants, and investigate solvent-free mechanochemical methods to create novel lanthanum sulfate structures with enhanced properties.

Advanced In Situ Characterization Techniques for Dynamic Process Monitoring

Understanding the fundamental mechanisms of lanthanum sulfate crystallization and precipitation requires the ability to observe these processes in real-time. Advanced in situ characterization techniques are emerging as powerful tools for monitoring dynamic changes in solution and the solid phase, providing unprecedented insights into nucleation, crystal growth, and phase transformations.

While direct in situ studies on lanthanum sulfate are still developing, techniques applied to analogous sulfate and lanthanide systems demonstrate the potential. For example, terahertz (THz) transmission spectroscopy has been used to monitor the crystallization of magnesium sulfate heptahydrate from an aqueous solution in situ acs.orgnih.gov. This technique is sensitive to the structure of water and ion solvation shells, allowing researchers to track changes in the solution as crystals form nih.gov. Similarly, techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on solution concentration and the formation of different polymorphs or hydrated states during crystallization acs.org.

For monitoring particle size and population during precipitation, focused beam reflectance measurement (FBRM) and particle vision and measurement (PVM) are valuable process analytical technologies (PAT). These tools can track the evolution of crystal size distribution in real-time, which is crucial for controlling the final product's characteristics in industrial crystallization processes.

In the context of separating lanthanides, on-line detection methods are being developed to monitor processes like ion-exchange chromatography. The use of chromogenic reagents that react with lanthanide ions allows for their real-time identification and quantification as they are eluted from a separation column . This approach ensures efficient and precise separation, which is critical for producing high-purity rare earth materials .

The future in this area involves applying a suite of these in situ techniques to the lanthanum sulfate system. Combining methods that probe the solution state (e.g., THz, Raman) with those that characterize the solid phase (e.g., in situ X-ray diffraction) will provide a comprehensive, multi-scale view of crystallization dynamics, enabling more precise control over the synthesis of lanthanum sulfate materials.

Integrated Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental investigation is accelerating the understanding of complex chemical systems like lanthanum sulfate. Integrated approaches allow researchers to probe phenomena at the atomic level, predict material properties, and rationally design new synthetic strategies.

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are at the forefront of these computational efforts. A recent study employed DFT to examine the structures and properties of hydrated lanthanum sulfate clusters, [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, in aqueous solutions. The calculations revealed that lanthanum sulfate tends to exist as contact ion pairs and aggregates in solution, with specific hydration numbers leading to the most stable clusters. MD simulations complemented these findings by showing that the lanthanum ion is more inclined to coordinate with oxygen atoms from sulfate ions than from water molecules.

These computational insights are invaluable for interpreting experimental observations. For example, understanding the nature of ion association in solution is critical for controlling precipitation and crystallization processes. By predicting the stability and structure of various hydrated clusters, researchers can better devise experimental conditions to favor the formation of a desired solid phase.

This integrated approach has also been used to study the catalytic properties of lanthanum-based materials. In a study of lanthanum phosphate (B84403) (LaPO₄) catalysts, DFT calculations were used to determine the adsorption energies of reactants on different crystal surfaces mdpi.com. These theoretical results, combined with experimental measurements of catalytic activity, clarified why certain crystal morphologies of LaPO₄ are more effective catalysts, attributing the difference to the specific acidity and alkalinity of the exposed crystal faces mdpi.com. A similar methodology could be applied to understand and optimize the catalytic applications of lanthanum sulfate.

The future of this research frontier lies in developing more accurate predictive models and applying them to increasingly complex scenarios, such as predicting the influence of various organic additives on crystal morphology or modeling the electronic and optical properties of novel nanoscale lanthanum sulfate systems.

Investigation of Lanthanum Sulfate Interactions with Diverse Chemical Species and Interfaces

The interaction of lanthanum sulfate with its chemical environment is fundamental to its synthesis, application, and environmental fate. Current research is exploring these interactions across a range of systems, from the molecular level in solution to complex interfaces with minerals and biological molecules.

In synthetic chemistry, the interaction with organic molecules is key to creating structured materials. In the hydrothermal synthesis of organically-templated lanthanum sulfates, hydrogen bonding between the sulfate-lanthanum framework and the organic amine template dictates the final crystal structure researchgate.net. This demonstrates a specific, controllable interaction that can be harnessed to build novel materials.

In environmental and geochemical contexts, the interaction of lanthanum with mineral surfaces is of great importance. A study on the adsorption of lanthanum(III) onto bentonite (B74815) clay found that the process was significantly influenced by the presence of sulfate ions mdpi.com. In a sulfate system, lanthanum primarily exists as the LaSO₄⁺ complex. This species, having a lower positive charge than the La³⁺ ion prevalent in nitrate (B79036) systems, leads to a higher adsorption capacity on the negatively charged clay surface mdpi.com. The adsorption process was found to be a spontaneous and endothermic process, involving mechanisms of ion exchange and surface complexation mdpi.com. Such studies are vital for understanding the transport of rare earth elements in the environment and for developing effective wastewater treatment technologies mdpi.com.

The behavior of lanthanum at interfaces is also a critical area of research, particularly for separation technologies. The interaction of lanthanide ions, including lanthanum, with peptide surfactants at air-aqueous interfaces is being explored as a green alternative to solvent extraction for separating rare earth elements. These peptides can selectively bind to specific lanthanide ions in the bulk solution and transport them to the interface.

The following table summarizes key findings from studies on lanthanum interactions in different chemical systems.

Table 2: Research Findings on Lanthanum Sulfate Interactions

| Interacting Species/Interface | System Studied | Key Findings & Interaction Mechanism |

|---|---|---|

| Organic Amines (e.g., DETA) | Hydrothermal Synthesis | Acts as a structure-directing agent; hydrogen bonding between the amine and the inorganic framework controls the final crystal architecture. |

| Bentonite Clay Surface | Aqueous Adsorption | Lanthanum adsorbs more effectively in sulfate systems due to the formation of LaSO₄⁺ complexes; mechanisms include ion exchange and surface complexation. |

| Air-Aqueous Interface | Peptide Surfactant Solutions | Lanthanide-binding peptides selectively complex with lanthanum ions and transport them to the interface, enabling potential separation. |

Future research will continue to unravel the complex interactions of lanthanum sulfate at solid-liquid, liquid-liquid, and solid-gas interfaces, which is essential for applications ranging from catalysis and separation science to environmental remediation.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing lanthanum sulfate octahydrate with high purity (>99.9%)?

- Methodological Answer : Synthesis typically involves controlled precipitation from lanthanum chloride or nitrate solutions with sulfuric acid under stoichiometric conditions. Key steps include:

- Precipitation : Adjust pH to 2–3 to avoid hydrolysis of La³⁺ ions.

- Crystallization : Slow evaporation at 25–30°C to promote octahydrate formation.

- Purity Control : Batch analysis via inductively coupled plasma (ICP) to confirm La³⁺ content (43–49%) and sulfate ion balance. Trace rare earth impurities should be <2000 ppm, verified using ICP-mass spectrometry .

- Validation : Compare X-ray diffraction (XRD) patterns with reference data to confirm crystallinity and phase purity .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : A multi-technique approach is recommended:

- Purity and Composition : ICP-OES for elemental analysis (La, S, O) and trace rare earth quantification .

- Structural Confirmation : XRD to verify the octahydrate crystal structure and rule out anhydrous or lower hydrate phases .

- Thermal Stability : Thermogravimetric analysis (TGA) to study dehydration behavior (e.g., mass loss at 100–200°C corresponds to water removal) .

- Morphology : Scanning electron microscopy (SEM) to assess crystal habit and particle size distribution .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental solubility data and theoretical predictions for this compound?

- Methodological Answer :

- Controlled Solubility Studies : Conduct solubility tests in deionized water at 10–90°C, using ion chromatography to quantify sulfate ions. Compare results with thermodynamic models (e.g., Pitzer equations).

- Error Analysis : Identify confounding factors (e.g., impurities, hydration state variations) via ICP and XRD. For example, cerium sulfate’s inverse solubility trend (lower solubility at higher temperatures) suggests similar lanthanide sulfate behavior .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to evaluate reproducibility across batches .

Q. What experimental designs are optimal for determining the crystal structure of this compound using single-crystal XRD?

- Methodological Answer :

- Crystal Growth : Use slow evaporation or gel diffusion methods to obtain high-quality single crystals. Avoid rapid cooling to prevent defects.

- Data Collection : Employ a low-temperature (100 K) XRD setup to minimize thermal motion artifacts.

- Refinement : Compare with isostructural compounds (e.g., terbium sulfate octahydrate, space group P1̄) to validate La–O bond lengths and sulfate coordination geometry .

Q. How to assess the safety profile of this compound in biological systems while addressing contradictions in existing literature?

- Methodological Answer :

- Tolerance Studies : Design in vivo trials using a 10-fold excess of the proposed dose (e.g., 7,500 mg/kg feed) to monitor acute toxicity. Measure serum phosphate levels and renal function markers (e.g., creatinine) .

- In Vitro Models : Use Caco-2 cell monolayers to evaluate intestinal absorption and cytotoxicity. Cross-validate with ex vivo intestinal sac assays .

- Literature Synthesis : Perform systematic reviews to reconcile conflicting data, prioritizing studies with validated analytical methods (e.g., EFSA-approved protocols) .

Q. What methodologies ensure batch-to-batch consistency in this compound production for research-grade material?

- Methodological Answer :

- Specification Compliance : Enforce strict limits for La³⁺ (43–49%), sulfate (27–33%), and residual water (7–15%) via ICP and Karl Fischer titration .

- Process Validation : Use design of experiments (DoE) to optimize reaction time, temperature, and stirring rates. Monitor yield and purity across ≥5 production batches .

- Quality Control : Implement XRD and Fourier-transform infrared (FTIR) spectroscopy for phase identification and sulfate group verification .

Q. How to evaluate the phosphate-binding efficacy of this compound in simulated physiological conditions?

- Methodological Answer :

- In Vitro Binding Assays : Prepare phosphate solutions (pH 2–7) to simulate gastric and intestinal environments. Measure residual phosphate via UV-Vis spectroscopy (molybdenum blue method) after 1–24 hours of exposure .

- Kinetic Modeling : Fit data to Langmuir isotherms to determine binding capacity (mg PO₄³⁻/g additive) and affinity constants.

- Comparative Studies : Benchmark against lanthanum carbonate octahydrate, noting differences in solubility and pH dependence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.